molecular formula C10H17N3 B1379530 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine CAS No. 1461714-98-6

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Cat. No.: B1379530
CAS No.: 1461714-98-6
M. Wt: 179.26 g/mol
InChI Key: GXNCFAWCECSKLK-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole core, followed by the introduction of the propan-2-yl group and the amine functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological targets to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine include other indazole derivatives, such as:

  • 2-(propan-2-yl)-indazole
  • 4,5,6,7-tetrahydro-2H-indazole
  • 2-(methyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of the propan-2-yl group and the tetrahydroindazole core makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)13-6-8-4-3-5-9(11)10(8)12-13/h6-7,9H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCFAWCECSKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2CCCC(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198473
Record name 2H-Indazol-7-amine, 4,5,6,7-tetrahydro-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-98-6
Record name 2H-Indazol-7-amine, 4,5,6,7-tetrahydro-2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazol-7-amine, 4,5,6,7-tetrahydro-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 2
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 3
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 4
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 5
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 6
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

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